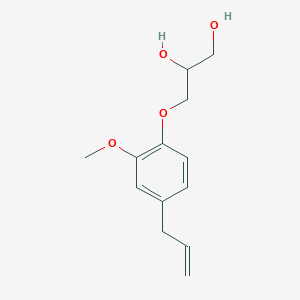
3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol
Overview
Description
3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol is a derivative of eugenol, a naturally occurring phenolic compound found in essential oils such as clove oil. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structure of this compound includes an allyl group, a methoxy group, and a phenoxy group attached to a propanediol backbone, making it a versatile molecule for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol typically involves the reaction of eugenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or ethanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Aldehyde: Formed from further oxidation of the epoxide.
Hydroxylated Derivatives: Formed from the reduction of the methoxy group.
Scientific Research Applications
3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bio-based insecticides and corrosion inhibitors.
Mechanism of Action
The biological activities of 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol are primarily attributed to its ability to interact with cellular membranes and proteins. The compound can disrupt microbial cell walls, leading to cell lysis. Its antioxidant activity is due to the scavenging of free radicals and the inhibition of oxidative stress pathways . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Eugenol: The parent compound with similar antimicrobial and antioxidant properties.
Isoeugenol: A structural isomer with enhanced fungicidal activity.
Methoxyphenols: A class of compounds with varying degrees of biological activities.
Uniqueness
3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol is unique due to its dual functionality as both an antimicrobial and antioxidant agent. Its structural features allow for diverse chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-10-5-6-12(13(7-10)16-2)17-9-11(15)8-14/h3,5-7,11,14-15H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHOKIAHKGCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















